molecular formula C18H18N4O2S B304408 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

Cat. No.: B304408
M. Wt: 354.4 g/mol
InChI Key: NRXLIAAAKNANIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a benzotriazinone moiety with a hexahydrocyclooctathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions[3][3] .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties[3][3] .

Scientific Research Applications

2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hexahydrocyclooctathiophene ring may contribute to the compound’s overall stability and ability to penetrate biological membranes .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1-hydroxy-3-oxo-4H-1,2,4-benzotriazin-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C18H18N4O2S/c19-11-13-12-7-3-1-2-4-10-16(12)25-17(13)21-18(23)20-14-8-5-6-9-15(14)22(21)24/h5-6,8-9,24H,1-4,7,10H2,(H,20,23)

InChI Key

NRXLIAAAKNANIF-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC=CC=C4N3O)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC=CC=C4N3O)C#N

Origin of Product

United States

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